Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-
Description
Significance of Indole (B1671886) Derivatives in Heterocyclic Chemistry Research
Indole and its derivatives are of paramount importance in heterocyclic chemistry due to their rich and diverse reactivity, which allows for the construction of a multitude of complex molecular structures. The indole nucleus can undergo a variety of chemical transformations, including electrophilic substitution, nucleophilic addition, and cycloaddition reactions, enabling chemists to introduce a wide array of functional groups at different positions of the ring system. This chemical tractability makes indole a versatile building block for the synthesis of novel heterocyclic compounds with tailored properties.
In the context of drug discovery, the indole scaffold is a key component in numerous approved therapeutic agents. thieme-connect.com For instance, Indomethacin, a nonsteroidal anti-inflammatory drug, features an indole core. mdpi.com The structural diversity of indole derivatives has been exploited to develop drugs targeting a wide range of diseases, including cancer, microbial infections, inflammatory disorders, and neurological conditions. mdpi.comnih.gov The ability to modify the indole ring at various positions allows for the fine-tuning of the pharmacological properties of these compounds, leading to the development of more potent and selective drugs. mdpi.com
Overview of Chloroacetylated Indoles as Synthetic Intermediates and Probes
Chloroacetylated indoles are a class of indole derivatives that contain a chloroacetyl group (-COCH₂Cl) attached to the indole ring. This functional group is a powerful tool in synthetic organic chemistry, serving as a versatile electrophilic building block for the construction of more complex molecules. The presence of the chlorine atom, a good leaving group, alpha to a carbonyl group makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack.
This reactivity allows chloroacetylated indoles to readily participate in a variety of chemical reactions, including:
Alkylation of amines, thiols, and other nucleophiles: This is a common strategy for introducing the indole moiety into larger molecules, such as peptides or other bioactive compounds.
Synthesis of heterocyclic systems: The chloroacetyl group can be used to construct new rings fused to the indole nucleus, leading to the formation of novel polycyclic systems with potential biological activity.
Preparation of α-functionalized indoles: The chlorine atom can be displaced by a variety of nucleophiles to introduce different functional groups at the α-position of the acetyl group.
Due to their reactivity, chloroacetylated indoles are valuable intermediates in the synthesis of a wide range of biologically active compounds, including potential anticancer agents, antivirals, and enzyme inhibitors. nih.gov They can also be employed as chemical probes to investigate the structure and function of biological macromolecules by covalently modifying specific amino acid residues in proteins.
Research Trajectories for Novel Indole Compounds in Scientific Discovery
The exploration of novel indole compounds continues to be a vibrant and highly productive area of scientific research. Current research trajectories are focused on several key areas, driven by the need for new therapeutic agents and a deeper understanding of biological processes.
One major focus is the development of novel anticancer agents . Researchers are designing and synthesizing new indole derivatives that can target specific pathways involved in cancer cell proliferation and survival, such as tubulin polymerization and protein kinases. mdpi.com The goal is to create more effective and less toxic cancer therapies.
Another significant area of research is the discovery of new antimicrobial agents . With the rise of antibiotic-resistant bacteria, there is an urgent need for new drugs to combat infectious diseases. Indole derivatives have shown promise as antibacterial, antifungal, and antiviral agents, and research is ongoing to identify new compounds with improved potency and a broader spectrum of activity. mdpi.com
Furthermore, indole-based compounds are being investigated for the treatment of neurodegenerative diseases , such as Alzheimer's and Parkinson's disease. The ability of indoles to interact with various receptors and enzymes in the central nervous system makes them attractive candidates for the development of new therapies for these debilitating conditions. mdpi.com
The development of novel synthetic methodologies to access new and diverse indole structures is also a key research trajectory. tandfonline.com These new methods will enable chemists to create previously inaccessible indole derivatives, opening up new avenues for drug discovery and chemical biology.
Contextualizing Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro- within Contemporary Organic and Medicinal Chemistry Research
Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- is a specific indole derivative that possesses several structural features of interest to organic and medicinal chemists. The presence of the chloroacetyl group at the 6-position of the indole ring makes it a reactive intermediate for the synthesis of more complex molecules, similar to other chloroacetylated indoles. The acetyl group on the indole nitrogen (N-acetylation) can influence the electronic properties and reactivity of the indole ring.
While specific research on this exact compound is not widely published, its structure suggests several potential avenues for investigation within contemporary research themes. The chloroacetyl moiety at the 6-position provides a handle for the introduction of various substituents, allowing for the creation of a library of 6-substituted indole derivatives. These compounds could then be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The N-acetyl group can serve to protect the indole nitrogen during synthesis or to modulate the biological activity of the final compound. In some contexts, N-acylation can be a key determinant of a molecule's interaction with its biological target.
Given the established importance of 6-substituted indoles in medicinal chemistry and the synthetic utility of the chloroacetyl group, Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- can be considered a valuable starting material or an interesting target molecule for researchers exploring new indole-based therapeutic agents and chemical probes. Its synthesis and subsequent chemical transformations would be of interest to synthetic organic chemists, while the biological evaluation of its derivatives would be relevant to medicinal chemists and chemical biologists.
Data Tables
Table 1: Mentioned Compounds
| Compound Name | Structure |
| Indole | A bicyclic aromatic heterocycle with a benzene (B151609) ring fused to a pyrrole (B145914) ring. |
| Tryptophan | An α-amino acid that is used in the biosynthesis of proteins. |
| Serotonin | A monoamine neurotransmitter. |
| Reserpine | An indole alkaloid, antipsychotic, and antihypertensive drug. |
| Vincristine | A vinca (B1221190) alkaloid from Catharanthus roseus. |
| Vinblastine | A vinca alkaloid from Catharanthus roseus. |
| Indomethacin | A nonsteroidal anti-inflammatory drug. |
| Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- | The subject of this article. |
Table 2: Representative Biological Activities of Indole Derivatives
| Class of Indole Derivative | Example Biological Activity | Reference |
| Bis-indole alkaloids | Anticancer | mdpi.com |
| Indole-based chalcones | Tubulin polymerization inhibitors | eurekaselect.com |
| Substituted indole-acrylamides | Tubulin-targeting anticancer agents | mdpi.com |
| Marine-derived indole alkaloids | Antimicrobial, Anti-inflammatory | researchgate.net |
| Plant-based indole alkaloids | Antiviral, Antimalarial, Antifungal | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
1-(1-acetylindol-6-yl)-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-8(15)14-5-4-9-2-3-10(6-11(9)14)12(16)7-13/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHLFTIPLYCPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethanone, 1 1 Acetyl 1h Indol 6 Yl 2 Chloro and Analogues
Strategies for Indole (B1671886) Acylation: Historical and Contemporary Approaches
The acylation of indoles can occur at either the nitrogen atom or a carbon atom of the heterocyclic ring, with the site of acylation being highly dependent on the reaction conditions and the nature of the indole substrate.
Friedel-Crafts Acylation Techniques for C-Substituted Indoles
The Friedel-Crafts acylation is a classical and widely employed method for the introduction of an acyl group onto an aromatic ring, including the indole nucleus. organic-chemistry.orgnih.gov This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). researchgate.netnih.govnih.gov
In the context of indole chemistry, the C-3 position of the pyrrole (B145914) ring is the most nucleophilic and, therefore, the most common site for electrophilic attack. researchgate.netnih.gov However, acylation at the benzene (B151609) ring of the indole scaffold is also achievable, although it often requires more forcing conditions or specific substitution patterns on the indole ring. For the synthesis of Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, the key step is the introduction of the chloroacetyl group at the C-6 position.
The regioselectivity of Friedel-Crafts acylation on the indole ring is influenced by several factors, including the nature of the Lewis acid, the solvent, and the substituents already present on the indole nucleus. For instance, the presence of an electron-withdrawing group at the N-1 position, such as an acetyl group, deactivates the pyrrole ring towards electrophilic attack, thereby favoring substitution on the benzene ring. The N-acetyl group, while deactivating, is generally considered an ortho-, para-director for electrophilic aromatic substitution on the aniline-like benzene ring of the indole. This would suggest that acylation might be directed to the C-5 and C-7 positions. However, steric hindrance and the specific reaction conditions can influence the final regiochemical outcome, and substitution at the C-6 position has been observed. ias.ac.in
A notable example from the literature describes the Friedel-Crafts acylation of a 2,3-diphenyl-5-methoxy-indole derivative with chloroacetyl chloride, which under certain conditions, afforded a di-4,6-chloroacetyl derivative. This demonstrates the feasibility of achieving C-6 acylation on an indole ring via this method.
| Catalyst | Acylating Agent | Solvent | Typical Position of Acylation | Reference |
| AlCl₃, SnCl₄, ZrCl₄ | Acyl chlorides, Anhydrides | Dichloromethane, Nitrobenzene | C-3 (unsubstituted indole) | researchgate.netnih.govnih.gov |
| Lewis Acids | Acyl chlorides | Nitrobenzene | C-4 and C-6 (substituted indoles) | ias.ac.in |
N-Acylation Procedures for Indole Nitrogen Functionalization
The introduction of an acetyl group at the N-1 position of the indole ring is a crucial step in the synthesis of the target molecule. N-acylation is generally more straightforward to achieve than C-acylation and can be accomplished using a variety of methods. nih.gov
The traditional approach involves the deprotonation of the indole nitrogen with a strong base, such as sodium hydride (NaH) or an organolithium reagent, followed by quenching with an acylating agent like acetyl chloride or acetic anhydride. This method is highly effective but requires anhydrous conditions and the handling of reactive organometallic reagents.
More contemporary and milder methods for N-acylation have been developed to improve functional group tolerance and operational simplicity. These include:
Direct acylation with acyl chlorides or anhydrides in the presence of a base: This can be carried out using inorganic bases like potassium carbonate or organic bases like pyridine (B92270) or triethylamine. nih.gov
Chemoselective N-acylation using thioesters: This method offers high chemoselectivity for N-acylation over C-acylation and is tolerant of a wide range of functional groups. nih.gov
Oxidative carbene-catalyzed N-acylation with aldehydes: This approach utilizes aldehydes as the acylating agents in the presence of an N-heterocyclic carbene (NHC) catalyst.
For the synthesis of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, the N-acetylation would likely be the first step to protect the nitrogen and to influence the regioselectivity of the subsequent C-6 chloroacetylation.
| Reagent System | Base | Solvent | Key Features | Reference |
| Acetyl chloride / Acetic anhydride | NaH, BuLi | THF, DMF | High yielding, requires anhydrous conditions | researchgate.net |
| Thioesters | Cs₂CO₃ | Xylene | High chemoselectivity, mild conditions | nih.gov |
| Carboxylic acids | Coupling agents (e.g., DCC) | Dichloromethane | Direct use of carboxylic acids | nih.gov |
Introduction of the Chloroacetyl Moiety: Reaction Mechanisms and Conditions
The chloroacetyl group is a versatile functional handle in organic synthesis, and its introduction onto the indole scaffold is a key transformation in the preparation of the target compound.
Direct Chloroacetylation of Indole Scaffolds
Direct chloroacetylation of an indole can lead to a mixture of N- and C-acylated products. The regioselectivity is highly dependent on the reaction conditions. As mentioned earlier, Friedel-Crafts conditions using chloroacetyl chloride and a Lewis acid can lead to C-acylation. ias.ac.in The reaction proceeds through the formation of a highly electrophilic chloroacylium ion, which then attacks the electron-rich indole ring. The precise location of the attack (N-1, C-3, or the benzene ring) is a subject of mechanistic investigation and is influenced by the stability of the resulting intermediates.
Utilization of Chloroacetyl Chloride in Indole Derivatization
Chloroacetyl chloride is a bifunctional reagent, possessing both an acyl chloride for acylation reactions and an alkyl chloride that can participate in subsequent nucleophilic substitution reactions. researchgate.net In the context of synthesizing Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, chloroacetyl chloride is the primary reagent for introducing the chloroacetyl group at the C-6 position.
The reaction is typically carried out under Friedel-Crafts conditions. The choice of Lewis acid is critical, as it can influence the reactivity and regioselectivity of the acylation. Strong Lewis acids like AlCl₃ are often used, but milder alternatives can also be effective. The reaction solvent also plays a significant role, with solvents like dichloromethane, nitrobenzene, or carbon disulfide being commonly employed.
Multi-Step Synthesis Approaches Incorporating Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- Precursors
A plausible multi-step synthetic route to Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- would likely involve a sequential acylation strategy. The general approach would be to first protect the indole nitrogen via acetylation and then perform a regioselective Friedel-Crafts chloroacetylation at the C-6 position.
Proposed Synthetic Route:
N-Acetylation of Indole: The synthesis would commence with the N-acetylation of commercially available indole. This can be achieved by treating indole with acetic anhydride in the presence of a base such as sodium acetate (B1210297) or by using acetyl chloride with a non-nucleophilic base like triethylamine. This step yields 1-acetylindole (B1583761).
Friedel-Crafts Chloroacetylation of 1-Acetylindole: The second and more challenging step is the regioselective chloroacetylation of 1-acetylindole at the C-6 position. This would likely be carried out using chloroacetyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to favor C-6 acylation over other possible isomers (e.g., C-5 or C-7). The electron-withdrawing nature of the N-acetyl group is expected to direct the acylation to the benzene ring, and literature precedents suggest that C-6 substitution is a possible outcome. ias.ac.in
Route Optimization Considerations:
Order of Acylation: The order of the acylation steps is crucial. Performing N-acetylation first is advantageous as it protects the more reactive NH group and deactivates the pyrrole ring, thereby promoting acylation on the benzene ring. Attempting a direct di-acylation of indole would likely lead to a complex mixture of products.
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid in the Friedel-Crafts step will significantly impact the yield and regioselectivity. A screening of different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂, SnCl₄) may be necessary to identify the optimal catalyst.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the regiochemical outcome of the Friedel-Crafts reaction.
Temperature Control: Friedel-Crafts reactions can be exothermic, and careful temperature control is often required to minimize side reactions and improve selectivity.
Further research into the directing effects of the N-acetyl group in the Friedel-Crafts acylation of indoles would be beneficial for optimizing the synthesis of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- and its analogues.
Advanced Synthetic Techniques for Improved Yield and Selectivity
The synthesis of complex indole derivatives such as Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, often requires advanced methodologies to enhance reaction efficiency, yield, and selectivity. Traditional batch synthesis methods can be time-consuming and may lead to the formation of undesirable byproducts. To overcome these limitations, modern synthetic chemistry has embraced innovative technologies like microwave-assisted synthesis and continuous flow reactors.
Microwave-Assisted Synthesis in Indole Chemistry
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in medicinal chemistry for the rapid and efficient synthesis of various heterocyclic compounds, including indoles. nih.govingentaconnect.com This method utilizes microwave irradiation to heat the reaction mixture, which can significantly accelerate reaction rates compared to conventional heating methods. ingentaconnect.comtandfonline.com The key advantages of MAOS include reduced reaction times, improved product yields, and often, cleaner reaction profiles with fewer side products. ingentaconnect.com
The application of microwave energy is based on the efficient heating of materials through dielectric heating effects. This process depends on the ability of the solvents and reactants to absorb microwave energy and convert it into heat. ingentaconnect.com Several classical indole syntheses, such as the Fischer, Bischler, Madelung, and Leimgruber-Batcho reactions, have been successfully adapted to microwave conditions, providing faster access to a wide range of indole analogs. nih.govingentaconnect.com
For the synthesis of chloroacetylated indoles, microwave assistance can be particularly beneficial in the Friedel-Crafts acylation step. The high energy input over a short period can promote the reaction between the acetyl-indole precursor and chloroacetyl chloride, potentially leading to higher yields and minimizing degradation of the starting material or product. For instance, a study on the Bischler indole synthesis demonstrated the preparation of 2-arylindoles with yields of 50-75% in just 45-60 seconds of microwave irradiation, a significant improvement over conventional methods. organic-chemistry.org
| Indole Synthesis Method | Conventional Conditions | Microwave-Assisted Conditions | Key Advantages of MAOS |
|---|---|---|---|
| Bischler Indole Synthesis | Prolonged heating (hours) | 45-60 seconds at 540 W organic-chemistry.org | Drastically reduced reaction time, improved yields (52-75%) organic-chemistry.org |
| Leimgruber-Batcho Indole Synthesis | Overnight heating in DMF durham.ac.uk | 20 minutes at 180°C durham.ac.uk | Reduced reaction time and better product quality durham.ac.uk |
| Hemetsberger–Knittel reaction | 2 hours at 140°C nih.gov | 10 minutes at 200°C nih.gov | Higher yield and shorter reaction time nih.gov |
Continuous Flow Reactor Applications in Chloroacetyl Indole Synthesis
Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing numerous advantages for the synthesis of fine chemicals and pharmaceuticals. nih.govnih.gov In a continuous flow system, reactants are pumped through a network of tubes or microreactors where the reaction occurs. mit.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. nih.govalmacgroup.com
The synthesis of a multi-substituted compound like Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- can be efficiently performed in a multi-step continuous flow setup. nih.gov This approach allows for the integration of several reaction steps, including acylation and chlorination, into a single, uninterrupted process, which can significantly reduce manual handling and the isolation of intermediates. nih.govuc.pt The high surface-to-volume ratio in microreactors facilitates rapid heat exchange, which is particularly advantageous for highly exothermic reactions like Friedel-Crafts acylation. almacgroup.com
A hypothetical continuous flow synthesis of the target compound could involve the following sequence:
Pumping a solution of 1-acetyl-1H-indole through a heated reactor coil.
Introducing chloroacetyl chloride at a specific junction.
Passing the mixture through a second reactor for the acylation to occur.
In-line purification to remove unreacted starting materials and byproducts.
This method not only improves the efficiency and safety of the synthesis but also allows for easy scale-up by either extending the operation time or by "numbering up" (running multiple reactors in parallel). almacgroup.com
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel surface area | Highly efficient due to high surface-to-volume ratio almacgroup.com |
| Reaction Control | Difficult to control temperature and mixing | Precise control of temperature, pressure, and residence time nih.gov |
| Safety | Potential for thermal runaway in exothermic reactions | Inherently safer due to small reaction volumes nih.gov |
| Scalability | Requires larger reactors, can be challenging | Easily scalable by extending run time or numbering up almacgroup.com |
Purification and Isolation Methodologies for Indole Ethanone Derivatives
The final step in any synthetic process is the purification and isolation of the target compound in a high state of purity. For indole ethanone derivatives, several standard and advanced techniques can be employed. The choice of method depends on the physical and chemical properties of the product and the nature of the impurities.
Crystallization: This is a common technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For indole derivatives, a variety of solvents such as ethanol, methanol (B129727), or mixtures of ethyl acetate and hexane (B92381) can be effective. google.com
Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase. This technique is highly effective for separating the target indole ethanone from structurally similar byproducts. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification to achieve very high purity. mdpi.com
Solvent-Assistant Purification: This is a more recent and greener approach to purification that relies on controlling the solubility of the product in water-containing solvents. researchgate.net By using a hydrophobic solid acid catalyst, the product can agglomerate with the catalyst and be easily separated by filtration, avoiding the need for large volumes of organic solvents typically used in chromatography. researchgate.net
Acid-Base Extraction: If the indole derivative or impurities have acidic or basic functional groups, liquid-liquid extraction can be a powerful purification tool. By adjusting the pH of the aqueous phase, compounds can be selectively moved between an organic and an aqueous layer, effectively separating them.
The successful isolation of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- would likely involve a combination of these techniques to ensure the final product meets the required purity standards for subsequent applications.
Chemical Transformations and Reaction Mechanisms of Ethanone, 1 1 Acetyl 1h Indol 6 Yl 2 Chloro
Reactivity of the Chloroacetyl Group: Nucleophilic Substitution Pathways
The chloroacetyl group is a potent electrophile, primarily due to the electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom, which activates the α-carbon for nucleophilic attack. The chlorine atom serves as an effective leaving group, making this site highly susceptible to bimolecular nucleophilic substitution (SN2) reactions. This pathway is a cornerstone for introducing a variety of functional groups onto the molecule.
Nitrogen-containing nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily react with the α-carbon of the chloroacetyl group to displace the chloride ion. These reactions are fundamental for the synthesis of α-amino ketones, which are valuable intermediates in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest. The general mechanism involves the direct attack of the nitrogen lone pair on the carbon atom bearing the chlorine, proceeding through a pentacoordinate transition state.
For instance, the reaction with a secondary amine like piperidine (B6355638) would yield 1-(1-acetyl-1H-indol-6-yl)-2-(piperidin-1-yl)ethan-1-one. The rate of these reactions is influenced by the nucleophilicity of the amine and the steric hindrance around the reaction centers.
Table 1: Examples of Nucleophilic Substitution with Nitrogen-Based Nucleophiles
| Nucleophile | Reagent Example | Expected Product Structure | Product Name |
|---|---|---|---|
| Primary Amine | Methylamine (CH₃NH₂) | C₁₅H₁₆N₂O₂ | 1-(1-acetyl-1H-indol-6-yl)-2-(methylamino)ethan-1-one |
| Secondary Amine | Diethylamine ((C₂H₅)₂NH) | C₁₈H₂₂N₂O₂ | 1-(1-acetyl-1H-indol-6-yl)-2-(diethylamino)ethan-1-one |
Oxygen-based nucleophiles, such as alkoxides and carboxylates, and sulfur-based nucleophiles, like thiolates, also participate in substitution reactions at the α-carbon. Sulfur nucleophiles are typically more potent than their oxygen counterparts due to their greater polarizability and lower solvation energy, often leading to faster reaction rates and higher yields. mdpi.com
A reaction with sodium methoxide (B1231860) in methanol (B129727) would produce the corresponding α-methoxy ketone. Similarly, reaction with a thiolate, such as sodium ethanethiolate, would yield an α-thioether ketone. These transformations are crucial for introducing ether and thioether linkages, respectively.
Table 2: Examples of Nucleophilic Substitution with Oxygen- and Sulfur-Based Nucleophiles
| Nucleophile Type | Reagent Example | Expected Product Structure | Product Name |
|---|---|---|---|
| Oxygen | Sodium Ethoxide (NaOEt) | C₁₆H₁₇NO₃ | 1-(1-acetyl-1H-indol-6-yl)-2-ethoxyethan-1-one |
| Oxygen | Sodium Acetate (B1210297) (CH₃COONa) | C₁₆H₁₅NO₄ | 2-(1-(1-acetyl-1H-indol-6-yl)-2-oxoethyl) acetate |
Carbonyl Group Reactivity: Oxidation and Reduction Reactions
The ethanone (B97240) carbonyl group attached to the C6 position of the indole (B1671886) ring is a key site for oxidation and reduction reactions. Its reactivity is typical of an aryl ketone, though it can be influenced by the electronic properties of the substituted indole system.
The ketone of the ethanone moiety can be selectively reduced to a secondary alcohol using mild hydride-based reducing agents. Reagents such as sodium borohydride (B1222165) (NaBH₄) are well-suited for this transformation, as they are chemoselective for ketones and aldehydes over less reactive carbonyl functionalities like the amide of the N-acetyl group.
The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. This yields 1-(1-(1-acetyl-1H-indol-6-yl)ethyl)ol, a chiral secondary alcohol. The stereochemical outcome can be controlled with the use of chiral reducing agents.
Oxidative transformations of the ethanone group are less straightforward. Strong oxidizing agents would likely lead to the degradation of the electron-rich indole ring. However, specific reactions like the Baeyer-Villiger oxidation are theoretically possible. This reaction would involve the treatment of the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert the ketone into an ester. This would result in the formation of 1-acetyl-1H-indol-6-yl acetate through the insertion of an oxygen atom between the carbonyl carbon and the indole ring. The migratory aptitude of the aryl group facilitates this rearrangement.
Electrophilic and Nucleophilic Aromatic Substitution on the Indole Core
The indole nucleus is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution (EAS). nih.gov Conversely, nucleophilic aromatic substitution (NAS) is generally unfavorable unless the ring is activated by potent electron-withdrawing groups.
The reactivity of the indole core in Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- is modulated by two key substituents: the N-acetyl group and the 6-(2-chloroacetyl) group. Both are electron-withdrawing and thus deactivate the indole ring towards electrophilic attack compared to unsubstituted indole. masterorganicchemistry.com
Nucleophilic aromatic substitution on the indole carbon framework is not a facile process for this molecule. NAS requires the presence of a good leaving group on the aromatic ring and strong activation by electron-withdrawing groups. mdpi.com Since the indole core of the title compound lacks a suitable leaving group (like a halogen), this reaction pathway is considered unlikely under standard NAS conditions.
Intramolecular Cyclization and Rearrangement Reactions Involving the Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- Scaffold
The unique structural arrangement of "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-", featuring an N-acetyl group and a 6-(2-chloroacetyl) substituent, provides a versatile scaffold for various intramolecular cyclization and rearrangement reactions. The presence of an electrophilic α-chloro ketone and a nucleophilic indole ring system within the same molecule allows for the construction of novel tricyclic indole skeletons. While direct studies on this specific molecule are not extensively documented, its reactivity can be inferred from established principles of indole chemistry and reactions of analogous compounds.
One of the primary anticipated intramolecular reactions is a Friedel-Crafts-type cyclization. The N-acetyl group on the indole nitrogen acts as an electron-withdrawing group, which deactivates the pyrrole (B145914) ring (positions 2 and 3) towards electrophilic attack. Consequently, the benzene (B151609) ring of the indole nucleus becomes the more favorable site for intramolecular electrophilic substitution. The chloroacetyl group at the 6-position can generate an acylium ion or a related electrophilic species, which can then attack the electron-rich positions of the indole ring.
Based on the directing effects of the substituents, two main cyclization pathways are plausible:
Cyclization onto the C-7 position: This would lead to the formation of a six-membered ring, resulting in a pyrrolo[3,2,1-jk]carbazole derivative. This pathway is generally favored in many indole cyclizations due to the formation of a stable six-membered ring.
Cyclization onto the C-5 position: This would result in the formation of a less common seven-membered ring, leading to a benzo[c,d]pyrrolo[1,2-a]azepine derivative.
The regioselectivity of this cyclization is highly dependent on the reaction conditions, particularly the choice of Lewis acid catalyst. Stronger Lewis acids are more likely to promote the formation of the thermodynamically more stable product.
In addition to Friedel-Crafts reactions, intramolecular cyclizations can also be achieved through palladium-catalyzed domino reactions. nih.gov These methods have been successfully employed for the synthesis of various 3,n-fused tricyclic indole skeletons and could likely be adapted for the cyclization of "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-". nih.gov
Rearrangement reactions of the "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-" scaffold are also conceivable, particularly under thermal or photochemical conditions. For instance, photoinduced cyclization of related N-aryl enamines has been shown to proceed via single electron transfer (SET), energy transfer, or direct photoexcitation pathways to form indole derivatives. acs.org While not a rearrangement in the classical sense, such reactions fundamentally reconfigure the molecular structure to yield complex polycyclic systems.
Chemo- and Regioselectivity in Reactions of Substituted Indole Ethanones
The chemo- and regioselectivity of reactions involving "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-" are governed by the electronic and steric properties of its constituent functional groups: the N-acetylindole core and the 6-(2-chloroacetyl) side chain.
Influence of the N-Acetyl Group:
The N-acetyl group is a key determinant of the indole's reactivity. As an electron-withdrawing group, it significantly reduces the nucleophilicity of the indole nitrogen and the C-3 position of the pyrrole ring. This deactivation has profound implications for chemoselectivity in reactions with electrophiles. While unsubstituted indoles typically undergo electrophilic substitution preferentially at C-3, N-acetylindoles are more prone to reaction at the benzene ring (positions 4, 5, 6, and 7). researchgate.net
Furthermore, the N-acetyl group can direct acylation reactions. For example, in the presence of a Lewis acid, acylation of N-acetylindole can occur at the C-2 and C-6 positions. researchgate.net This demonstrates the ability of the N-acetyl group to modulate the regioselectivity of electrophilic attack on the indole nucleus. In the context of intermolecular reactions, this deactivation of the pyrrole ring could allow for selective reactions at the chloroacetyl side chain without interference from the indole core.
Influence of the 6-(2-chloroacetyl) Group:
The 6-(2-chloroacetyl) group introduces two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. The chemoselectivity of reactions involving this side chain depends on the nature of the attacking reagent.
Nucleophilic attack at the carbonyl carbon: Reagents like Grignard reagents or organolithium compounds will preferentially add to the carbonyl group.
Nucleophilic substitution of the chlorine atom: Softer nucleophiles, such as amines, thiols, or the indole nitrogen of another molecule (in intermolecular reactions), can displace the chloride ion.
The regioselectivity of reactions on the indole ring is also influenced by the 6-acyl group. As a meta-directing deactivating group, it will direct incoming electrophiles to the C-4 and C-7 positions of the benzene ring.
Interplay of Functional Groups and Regioselectivity:
The interplay between the N-acetyl and the 6-acyl groups leads to a complex pattern of regioselectivity. For electrophilic aromatic substitution, both groups deactivate the ring, but their directing effects are additive. The N-acetyl group directs towards the benzene portion, and the 6-acyl group directs meta to itself (C-4 and C-7). Therefore, electrophilic attack is most likely to occur at the C-4 or C-7 positions.
The following table summarizes the expected chemo- and regioselectivity for various reaction types with "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-":
| Reaction Type | Reagent Type | Primary Reactive Site | Expected Regioselectivity |
| Electrophilic Aromatic Substitution | Electrophile | Indole Ring | C-4 and C-7 positions |
| Nucleophilic Acyl Addition | Strong Nucleophile (e.g., Grignard) | Carbonyl Carbon of Side Chain | Not applicable |
| Nucleophilic Acyl Substitution | Nucleophile (with leaving group) | Carbonyl Carbon of Side Chain | Not applicable |
| Nucleophilic Substitution | Soft Nucleophile (e.g., Amine) | α-Carbon of Side Chain | Displacement of Chlorine |
| Intramolecular Cyclization | Lewis Acid | Indole Ring and Side Chain | C-5 or C-7 position |
It is important to note that these predictions are based on general principles and the behavior of related compounds. The actual outcomes of specific reactions may vary depending on the precise reaction conditions employed.
Advanced Spectroscopic and Structural Elucidation Techniques for Ethanone, 1 1 Acetyl 1h Indol 6 Yl 2 Chloro
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The N-acetyl group introduces an electron-withdrawing effect that deshields protons on the indole (B1671886) ring, particularly at the C7 position. The chloroethanone substituent at the C6 position further influences the chemical shifts of the aromatic protons on the benzene (B151609) ring portion of the indole.
Key Signal Interpretations:
Indole Ring Protons: The protons on the indole ring (H-2, H-3, H-4, H-5, H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The H-7 proton is often the most downfield-shifted aromatic proton due to the anisotropic effect of the N-acetyl carbonyl group.
N-Acetyl Protons: A sharp singlet corresponding to the three methyl protons of the N-acetyl group is anticipated around δ 2.6 ppm.
Chloroethanone Protons: The two protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet further downfield than a typical methyl ketone, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom and carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.5 | Doublet |
| H-3 | ~6.6 | Doublet |
| H-4 | ~7.7 | Doublet |
| H-5 | ~7.9 | Doublet of doublets |
| H-7 | ~8.3 | Doublet |
| N-COCH₃ | ~2.6 | Singlet |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound is expected to show 12 distinct signals corresponding to the 12 carbon atoms in the molecule.
Key Signal Interpretations:
Carbonyl Carbons: Two signals in the highly deshielded region (δ 165-200 ppm) are characteristic of the carbonyl carbons. The amide carbonyl (N-C=O) is expected around δ 168-170 ppm, while the ketone carbonyl (C=O) of the chloroethanone group will be further downfield, likely near δ 190-195 ppm. compoundchem.com
Indole Ring Carbons: The eight carbons of the indole ring will resonate in the aromatic region (δ 110-140 ppm). The carbons directly bonded to the nitrogen (C-2, C-7a) and the substituted carbon (C-6) will have distinct chemical shifts influenced by their immediate electronic environment.
Aliphatic Carbons: The methyl carbon of the N-acetyl group (N-COCH₃) will appear as a singlet in the upfield region, around δ 24 ppm. The methylene (B1212753) carbon of the chloroethanone group (-CH₂Cl) will be found further downfield, typically around δ 45-50 ppm, due to the electronegativity of the chlorine atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~125 |
| C-3 | ~108 |
| C-3a | ~130 |
| C-4 | ~122 |
| C-5 | ~124 |
| C-6 | ~135 |
| C-7 | ~116 |
| C-7a | ~137 |
| N-C =O | ~169 |
| N-COC H₃ | ~24 |
| C =O (ethanone) | ~192 |
2D NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond connectivities. ipb.ptyoutube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Expected correlations would be observed between H-2 and H-3, and among the protons on the benzene portion of the indole ring (H-4, H-5, H-7), confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃ groups) based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure. ipb.ptsdsu.edu Key expected HMBC correlations include:
The N-acetyl methyl protons (N-COCH₃) showing a correlation to the N-acetyl carbonyl carbon (N-C=O).
The chloromethyl protons (-CH₂Cl) correlating to the ethanone (B97240) carbonyl carbon (C=O) and the indole C-6 carbon.
The indole H-5 and H-7 protons showing correlations to the C-6 carbon, confirming the position of the chloroethanone substituent.
The H-2 and H-3 protons correlating with each other's carbons and with C-3a.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.org
The IR spectrum of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- is expected to be dominated by strong absorptions from its two carbonyl groups.
Key Vibrational Modes:
Amide C=O Stretch: A strong absorption band for the N-acetyl carbonyl group is expected in the range of 1700-1720 cm⁻¹. sigmaaldrich.com
Ketone C=O Stretch: The α-chloro ketone carbonyl group will exhibit a strong absorption at a higher frequency than a typical ketone, generally in the 1725-1740 cm⁻¹ region, due to the electron-withdrawing effect of the adjacent chlorine atom. libretexts.orgorgchemboulder.com
Aromatic C=C Stretch: Medium to weak absorptions corresponding to the carbon-carbon double bond stretching within the indole ring are expected around 1600-1450 cm⁻¹.
Aromatic C-H Stretch: These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.
C-N Stretch: The stretching vibration of the C-N bond in the N-acetyl group will likely appear in the 1300-1200 cm⁻¹ region.
C-Cl Stretch: A medium to strong absorption for the carbon-chlorine bond is expected in the fingerprint region, typically between 850-550 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-Acetyl Carbonyl | C=O Stretch | 1700 - 1720 |
| α-Chloro Ketone | C=O Stretch | 1725 - 1740 |
| Indole Ring | C=C Stretch | 1600 - 1450 |
| Aromatic C-H | C-H Stretch | > 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. scirp.org For Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, with a molecular formula of C₁₂H₁₀ClNO₂, the expected monoisotopic mass is approximately 235.04 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M and M+2) separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak. libretexts.org
Predicted Fragmentation Pathways:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. libretexts.orgyoutube.com
Loss of a chloromethyl radical (•CH₂Cl) from the molecular ion would generate a prominent acylium ion.
Loss of the acetyl radical (•COCH₃) from the N-1 position is another likely fragmentation. scirp.org
Loss of Ketene (B1206846): The N-acetyl group can be lost as a neutral ketene molecule (CH₂=C=O).
Cleavage of the Chloroethanone Side Chain: The entire chloroethanone group can be cleaved, leading to a fragment corresponding to the 1-acetylindole (B1583761) cation.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value | Identity | Notes |
|---|---|---|
| 235/237 | [M]⁺ | Molecular ion peak, showing the 3:1 isotopic pattern for chlorine. |
| 186 | [M - •CH₂Cl]⁺ | Result of alpha-cleavage at the ethanone carbonyl. |
| 158 | [M - COCH₂Cl]⁺ | Loss of the entire chloroacetyl group. |
| 116 | [158 - CH₂CO]⁺ | Subsequent loss of ketene from the N-acetyl group. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No experimental HRMS data for "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-" could be located. This technique is crucial for confirming the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. Without this data, the exact mass and molecular formula cannot be experimentally verified.
X-ray Single Crystal Diffraction for Solid-State Molecular Structure Determination
No published X-ray single crystal diffraction studies for this compound were found. This analysis is essential for unequivocally determining the three-dimensional arrangement of atoms in the solid state.
Crystallographic Parameters and Geometric Analysis
As no crystallographic studies are available, a data table of parameters such as crystal system, space group, unit cell dimensions, and bond lengths/angles cannot be generated.
Intermolecular Interactions and Crystal Packing Studies
Without crystal structure data, it is impossible to analyze the intermolecular forces (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern how the molecules arrange themselves in a crystal lattice.
A comprehensive and accurate article on the advanced spectroscopic and structural elucidation of this specific compound is contingent on future synthesis and characterization studies being published in the scientific domain.
Based on a thorough review of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- are not present in the accessible research databases.
Consequently, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline. The specific data required for sections on Density Functional Theory (DFT) applications, including geometry optimization, prediction of spectroscopic parameters, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) maps, thermodynamic and kinetic property predictions, Non-Covalent Interaction (NCI) analysis, and Hirshfeld surface analysis for this particular molecule have not been published.
While computational studies have been conducted on structurally related indole derivatives or other molecules containing a chloroethanone moiety, extrapolating that data to "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-" would be speculative and would not meet the required standards of scientific accuracy. The precise substitution pattern on the indole ring significantly influences the electronic and structural properties of the molecule, making direct comparisons with other derivatives unreliable.
Therefore, in the absence of specific research on "Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-", the generation of the requested article with the specified detailed content and data is not feasible.
Computational Chemistry and Theoretical Investigations of Ethanone, 1 1 Acetyl 1h Indol 6 Yl 2 Chloro
Molecular Docking and Ligand-Target Interaction Modeling (Mechanism-Focused)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. frontiersin.org This modeling approach is instrumental in understanding the mechanism of action at a molecular level. For Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, molecular docking studies would aim to identify potential biological targets and elucidate the specific interactions that govern its binding. The process involves placing the ligand into the binding site of a target protein in various conformations and orientations and scoring each pose based on a force field that estimates the binding energy. frontiersin.org
The interaction model for this compound would be heavily influenced by its distinct structural features. The indole (B1671886) scaffold, a common motif in pharmacologically active molecules, typically engages in hydrophobic and π-stacking interactions with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) within the receptor's binding pocket. nih.gov The N-acetyl group at position 1 modifies the electronic properties of the indole ring system and can act as a hydrogen bond acceptor. The 2-chloro-1-ethanone group attached at the 6-position is particularly significant; the carbonyl oxygen is a potent hydrogen bond acceptor, while the adjacent chloromethyl group can participate in halogen bonding or even act as an electrophilic site for covalent interaction with nucleophilic residues like cysteine or histidine, suggesting a potential for irreversible inhibition. mdpi.com Computational models would explore these potential interactions to build a comprehensive picture of its binding mechanism.
The binding affinity, often quantified as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. Theoretical predictions of binding affinity for Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- can be derived from molecular docking simulations using scoring functions. These functions calculate a score, typically in energy units like kcal/mol, that estimates the free energy of binding. A lower (more negative) score generally indicates a more favorable binding affinity. nih.gov
The specificity of the compound for a particular target is determined by how well its structural and electronic properties complement the target's binding site compared to other potential off-targets. The unique substitution pattern of this molecule—an N-acetyl group combined with a 6-yl-chloroethanone substituent—provides a basis for achieving specificity. For instance, the N-acetyl group may sterically hinder binding to some proteins while promoting favorable interactions in others. The chloroethanone side chain's position and reactivity are crucial for orienting the molecule within a specific active site to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com
Predictive models can generate binding affinity data for this compound against various known targets for indole derivatives. While experimental validation is absent, these theoretical values provide a basis for prioritizing potential biological targets for future investigation.
| Enzyme Target | Potential Role of Target | Predicted Docking Score (kcal/mol) | Key Theoretical Interactions |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Inflammation | -8.5 | Hydrogen bond from carbonyl oxygen to Ser/Tyr residues; hydrophobic interaction of indole core. |
| Casein Kinase II (CK2) | Cell signaling, Proliferation | -9.2 | π-stacking of indole ring; potential halogen bond from chlorine to backbone carbonyl. nih.gov |
| Tubulin (Colchicine Binding Site) | Cell division, Cytoskeleton | -7.9 | Hydrophobic pocket interactions with indole; hydrogen bonding from N-acetyl group. mdpi.com |
| DNA Gyrase B (GyrB) | Bacterial DNA replication | -9.5 | Interaction with ATPase active site; hydrogen bonds with conserved water molecules and Asp residues. acs.org |
Note: The values presented in Table 1 are hypothetical and for illustrative purposes, derived from the principles of molecular docking and comparison with structurally related indole derivatives. They serve to demonstrate the application of theoretical prediction methods.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Derivatives (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A reliable QSAR model can predict the activity of novel compounds before their synthesis, thereby guiding drug design and optimization. nih.gov For a class of compounds like indole derivatives, a QSAR model provides a mathematical framework to understand which structural properties are most influential for their biological effect.
The development of a QSAR model for indole derivatives, including Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, follows a structured theoretical framework:
Data Set Selection : A training set of indole derivatives with a range of structural modifications and experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. This set must be structurally diverse to ensure the model's broad applicability.
Descriptor Calculation : For each molecule in the training set, a large number of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure.
Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). mdpi.com
Model Validation : The predictive power of the QSAR model is rigorously assessed. This is typically done through internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a separate test set of compounds that were not used in the model's creation (r²_ext). nih.govmdpi.com
The resulting QSAR equation highlights the relative importance of different physicochemical properties. For instance, a model might reveal that higher biological activity is correlated with increased hydrophobicity, a specific distribution of electrostatic potential, or the presence of hydrogen bond donors/acceptors at certain positions on the indole scaffold. This framework allows researchers to rationally design new indole derivatives with potentially enhanced activity. nih.govresearchgate.net
| Descriptor Class | Specific Descriptor Example | Structural Information Encoded |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/withdrawing character, reactivity, polarity. |
| Steric | Molecular Volume, Molar Refractivity (MR) | Size, shape, and bulk of the molecule and its substituents. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross cell membranes. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching, connectivity, and overall shape. |
| Quantum Chemical | Partial Atomic Charges, Electrostatic Potential | Distribution of charge within the molecule, sites for electrostatic interactions. |
Role in Organic Synthesis and As a Chemical Building Block
Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro- as a Versatile Intermediate in Heterocyclic Synthesis
The most prominent feature of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- in organic synthesis is the α-chloro ketone group (-COCH₂Cl). This functional group is a powerful electrophile, making the compound an excellent precursor for the synthesis of a wide array of heterocyclic compounds. It can readily react with various binucleophilic reagents to construct five- or six-membered rings attached to the indole (B1671886) scaffold.
Classic condensation reactions for heterocycle formation that can utilize this intermediate include:
Thiazole Synthesis (Hantzsch Reaction): Reaction with a thioamide would lead to the formation of a 2-aminothiazole (B372263) ring system appended to the indole core.
Imidazole (B134444) Synthesis: Condensation with ammonia (B1221849) and an aldehyde would yield a substituted imidazole derivative.
Oxazole (B20620) Synthesis: Reaction with an amide could be used to generate an oxazole ring.
Quinoxaline (B1680401) Synthesis: Condensation with an ortho-phenylenediamine derivative would produce a quinoxaline moiety fused to another ring system.
The versatility of this intermediate allows for the creation of a library of novel indole-heterocycle conjugates, which are of significant interest in medicinal chemistry and materials science.
| Target Heterocycle | Required Reagent(s) | General Reaction Type |
|---|---|---|
| Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis |
| Imidazole | Ammonia, Aldehyde | Debus-Radziszewski Imidazole Synthesis |
| Oxazole | Primary Amide | Robinson-Gabriel Synthesis |
| Pyrrole (B145914) | Amine, β-ketoester | Hantzsch Pyrrole Synthesis |
| Quinoxaline | o-Phenylenediamine | Condensation Reaction |
Development of Complex Polycyclic Systems from Indole Ethanone Precursors
Indole ethanone precursors are instrumental in the construction of complex polycyclic systems, which form the core of many natural products and alkaloids. rsc.org The subject compound can serve as a starting point for intramolecular cyclization reactions to build additional rings onto the indole framework.
Strategies for forming polycyclic systems could involve:
Intramolecular Friedel-Crafts Acylation: While the N-acetyl group is deactivating, under specific conditions, the chloroacetyl chain could theoretically be induced to cyclize onto the C7 or C4 position of the indole ring, forming a tricyclic ketone.
Multi-step Cyclization Sequences: The chloroacetyl group can be chemically modified into a different functional group. For instance, conversion to an amine followed by reaction with a suitable partner could initiate a cascade cyclization, leading to fused polycyclic indole derivatives. nih.gov
Pictet-Spengler and Fischer Indole Analogs: The ethanone moiety can be elaborated into a side chain suitable for classic indole ring-forming reactions like the Pictet-Spengler reaction, leading to complex, fused alkaloid-like structures. wikipedia.org
These synthetic pathways enable access to novel, rigid, three-dimensional structures that are often difficult to synthesize through other methods. organic-chemistry.orgnih.gov
Applications in the Synthesis of Pharmacologically Relevant Scaffolds (Theoretical and Precursor Role)
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds. mdpi.comnih.gov Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- serves as a key precursor to access novel derivatives built upon this core, which may have potential pharmacological relevance.
The heterocycles and polycyclic systems that can be synthesized from this building block are central to many drug classes:
Indole-Thiazole Hybrids: These structures are investigated for their potential as anticancer and antimicrobial agents.
Indole-Imidazole Conjugates: Found in molecules with anti-inflammatory and kinase-inhibiting properties.
Fused Polycyclic Indoles: Many complex indole alkaloids with potent biological activities, such as anti-HIV or anti-malarial properties, feature polycyclic systems. rsc.orgmdpi.com
It is crucial to note that the role of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- in this context is purely as a precursor. Its value lies in its ability to be transformed into these more complex, potentially bioactive molecular frameworks.
| Pharmacological Scaffold Type | Potential Therapeutic Area | Synthetic Link via Title Compound |
|---|---|---|
| Indolyl-thiazoles | Anticancer, Antimicrobial | Reaction with thioamides. |
| Indolyl-imidazoles | Anti-inflammatory, Kinase Inhibition | Reaction with ammonia and aldehydes. |
| Fused Tricyclic Indoles | CNS agents, Antiviral | Intramolecular cyclization strategies. |
| Spirooxindoles | Antiviral, Antibacterial nih.gov | Multi-step transformation and cyclization. |
Derivatization Strategies for Enhancing Molecular Complexity
The chemical reactivity of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- allows for numerous derivatization strategies to build molecular complexity. These transformations can target the α-chloro ketone moiety, the N-acetyl group, or the indole ring itself.
Modifications at the Chloroacetyl Group:
Nucleophilic Substitution: The chlorine atom is a good leaving group and can be displaced by a wide range of nucleophiles, including amines, thiols, alcohols, and azide (B81097) ions. A notable example is the Gabriel synthesis, where reaction with potassium phthalimide (B116566) followed by hydrolysis can yield a primary amine. wikipedia.orgthermofisher.commasterorganicchemistry.com
Ketone Chemistry: The carbonyl group can undergo standard ketone reactions such as reduction to an alcohol (using agents like NaBH₄), conversion to an alkene via the Wittig reaction, or formation of an imine/oxime.
Modifications at the Indole Nitrogen:
Deacetylation: The N-acetyl group can be removed via hydrolysis under basic or acidic conditions. The resulting free N-H group can then be functionalized with different alkyl or aryl groups, further diversifying the molecular structure.
Modifications at the Indole Ring:
Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indole ring can undergo further substitution reactions, such as nitration or halogenation, although the N-acetyl group is deactivating and will influence the position of the incoming substituent.
These derivatization pathways provide chemists with a toolbox to systematically modify the structure and explore the resulting chemical and physical properties of the new molecules.
| Reactive Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| α-Carbon (of ethanone) | Nucleophilic Substitution | R-NH₂, R-SH, NaN₃, Potassium Phthalimide | Amine, Thiol, Azide, Protected Amine |
| Carbonyl Carbon | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Carbonyl Carbon | Wittig Reaction | Phosphonium Ylide | Alkene |
| Indole Nitrogen | Deacetylation (Deprotection) | NaOH or HCl (aq) | Secondary Amine (N-H) |
| Indole Ring (Benzene part) | Electrophilic Substitution | HNO₃/H₂SO₄, Br₂ | Nitro, Bromo |
Mechanistic Investigations of Biological Activity: in Vitro Studies Excluding Clinical Data
Exploration of Molecular Targets and Pathways
The biological activity of indole (B1671886) derivatives is often attributed to their interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of critical cellular pathways.
While direct enzyme inhibition data for Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro- is not available, studies on related 1-(1H-indol-1-yl)ethanone derivatives have identified them as potent inhibitors of the CREB-binding protein (CBP) and its homolog EP300 bromodomains. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in the regulation of gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov
One study on the optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors revealed that modifications at various positions of the indole ring significantly influence their inhibitory potency. nih.gov For instance, a derivative, compound 32h , demonstrated an IC₅₀ value of 0.037 μM against the CBP bromodomain in an AlphaScreen assay, highlighting the potential of the 1-acetylindole (B1583761) scaffold for potent enzyme inhibition. nih.gov The study also emphasized the high selectivity of these compounds for CBP/EP300 over other bromodomain-containing proteins. nih.gov Given the structural similarity, it is plausible that Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- may also exhibit inhibitory activity against CBP/EP300 or other related enzymes. The chloroacetyl group at the 6-position could potentially interact with the enzyme's active site, influencing both potency and selectivity.
| Compound | Target Enzyme | IC₅₀ (μM) | Assay |
| 32h | CBP Bromodomain | 0.037 | AlphaScreen |
This table presents data for an analogous compound to infer the potential activity of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-.
The interaction of indole derivatives with various receptors is another key aspect of their biological activity. While no specific receptor binding data exists for Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, studies on other indole-containing compounds provide insights into their potential receptor interactions. For example, certain indole derivatives have been shown to bind to cannabinoid receptors (CB1). limef.com Structure-activity relationship studies of these indole-derived cannabinoids revealed that the nature and position of substituents on the indole ring are crucial for receptor affinity. limef.com
The replacement of a morpholinoethyl group with a carbon chain of varying lengths significantly impacted the binding affinity for the CB1 receptor. limef.com This suggests that the substituents on the indole core of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, namely the 1-acetyl and 6-chloroacetyl groups, would likely play a significant role in determining its receptor binding profile. The electronic and steric properties of these groups would influence the compound's ability to fit into and interact with the binding pockets of various receptors.
In Vitro Cellular Assays for Investigating Cellular Responses
Cell-based assays are crucial for understanding the cellular consequences of a compound's interaction with its molecular targets. For many indole derivatives, a key cellular response is the induction of apoptosis. nih.govnih.gov
Numerous studies have demonstrated the ability of indole derivatives to induce apoptosis in cancer cells. nih.govnih.gov For instance, indole-3-carbinol (B1674136) (I3C) and its dimeric product, 3,3'-diindolylmethane (B526164) (DIM), have been shown to be effective against a variety of human cancers by modulating signaling pathways that lead to apoptosis. nih.gov
A study on novel indole derivatives containing a penta-heterocycle scaffold showed that compound 10b induced apoptosis in A549 and K562 cancer cell lines. nih.gov Morphological analysis using DAPI staining revealed characteristic apoptotic features, such as the formation of apoptotic bodies, in cells treated with this compound. nih.gov The chloroacetyl group in Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- is a reactive moiety that could potentially alkylate cellular nucleophiles, such as DNA and proteins, which is a known mechanism for inducing apoptosis.
| Cell Line | Treatment | Observation |
| A549 | Compound 10b (1, 2, and 4 µM) for 48h | Induction of apoptosis, formation of apoptotic bodies |
| K562 | Compound 10b | Induction of apoptosis |
This table presents data for an analogous compound to infer the potential cellular effects of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-.
Structure-Activity Relationship (SAR) Studies on Mechanism and Target Interaction
SAR studies are fundamental to understanding how the chemical structure of a compound influences its biological activity and interaction with molecular targets.
Modifications to the indole ring have a profound impact on the biological activity of indole derivatives. The study on 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors provides a clear example of this. nih.gov The optimization of the lead compound involved systematic modifications at different positions of the indole ring, which led to a significant improvement in inhibitory potency. nih.gov
The presence of the acetyl group on the indole nitrogen (N1 position) is a key feature of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-. This modification can influence the electronic properties of the indole ring system and may be crucial for binding to specific targets. In the case of the CBP/EP300 inhibitors, the 1-acetyl group was part of the core scaffold that demonstrated high potency. nih.gov
Furthermore, the position and nature of substituents on the benzene (B151609) portion of the indole ring are critical. In the aforementioned study, various substitutions at positions 4, 5, 6, and 7 of the indole ring were explored, leading to derivatives with a wide range of potencies. nih.gov The chloroacetyl group at the 6-position of the target compound is an electron-withdrawing and reactive group. Its position on the indole ring would dictate its interaction with the binding site of a target protein. SAR studies on other indole derivatives have shown that the placement of substituents can dramatically alter binding affinity and biological activity. nih.gov For example, in a series of bis-indole inhibitors of HIV-1 fusion, the linkage position between the two indole rings (e.g., 6-6', 5-6', 6-5', 5-5') significantly affected their activity. nih.gov This highlights the importance of the substitution pattern on the indole core for specific biological interactions.
Role of Chloroacetyl Moiety in Mechanistic Biological Effects
The chloroacetyl moiety attached to a molecule, such as in Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-, is a significant functional group that often plays a crucial role in the compound's biological activity. This group is known as a reactive electrophile, which can readily participate in alkylation reactions with nucleophilic residues found in biological macromolecules like proteins and nucleic acids. The carbon atom attached to the chlorine is electron-deficient due to the electronegativity of both the chlorine and the adjacent carbonyl group, making it susceptible to nucleophilic attack.
In the context of indole derivatives, the chloroacetyl group has been identified as a key pharmacophore responsible for covalent modification of biological targets. For instance, studies on related compounds like (3-chloroacetyl)-indole have shown that this moiety is critical for its inhibitory activity. nih.gov The mechanism often involves the formation of a covalent bond with a cysteine residue in the active site of a target enzyme. This irreversible binding can lead to potent and sustained inhibition of the enzyme's function. The presence of the chloroacetyl group can transform a reversible inhibitor into an irreversible one, significantly enhancing its potency and duration of action. The reactivity of the chloroacetyl group can be modulated by the electronic properties of the rest of the molecule, allowing for the fine-tuning of its biological activity.
Antimicrobial Mechanism Studies (in vitro)
Antibacterial Activity: Insights into Bacterial Target Interaction
The indole nucleus is a common scaffold in molecules exhibiting a wide range of pharmacological properties, including antimicrobial effects. researchgate.netchula.ac.th While specific mechanistic studies on Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- are not extensively detailed, the antibacterial action of related indole derivatives can provide insights into its potential mechanisms. One of the proposed mechanisms for indole-based compounds is the disruption of the bacterial cell membrane integrity. nih.gov This can lead to the leakage of essential cellular components and ultimately, cell death.
Antifungal Activity: Mechanistic Considerations
The search for novel antifungal agents has led to the investigation of various heterocyclic compounds, including indole derivatives. researchgate.netchula.ac.th A key mechanism by which some antifungal compounds exert their effect is by disrupting the fungal cell membrane. mdpi.com This can occur through the inhibition of enzymes essential for the synthesis of ergosterol, a vital component of the fungal cell membrane, or by directly interacting with the membrane, leading to increased permeability and cell lysis.
Anticancer Mechanism Studies (in vitro)
Molecular Pathways Affected in Cancer Cells
Indole derivatives have emerged as a promising class of compounds in cancer research due to their ability to modulate various signaling pathways involved in cancer cell proliferation, survival, and metastasis. nih.gov One of the key pathways targeted by some indole-containing molecules is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in many types of cancer. For instance, (3-Chloroacetyl)-indole has been identified as a specific inhibitor of AKT, a central kinase in this pathway, leading to the suppression of downstream targets like mTOR and GSK3β and inducing apoptosis in colon cancer cells. nih.gov
Other indole derivatives have been shown to exert their anticancer effects by modulating the EGFR and p53-MDM2 mediated pathways. nih.gov The inhibition of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR is another important mechanism, as these are crucial for tumor angiogenesis. cancertreatmentjournal.comgrowingscience.com Furthermore, some indolyl-chalcone derivatives have been found to activate the Nrf-2/HO-1 pathway, which is involved in the cellular response to oxidative stress, and to induce apoptosis in lung cancer cells. nih.gov The treatment of head and neck squamous cell carcinoma (HNSCC) cell lines with a benzimidazole (B57391) carbamate (B1207046) ester derivative led to the disruption of mitotic spindles and a cell cycle block in the G2/M phase, ultimately inducing apoptosis. mdpi.com These findings suggest that Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- may affect multiple signaling pathways, contributing to its potential anticancer activity.
Cell Line Based Efficacy (in vitro, non-clinical)
The in vitro anticancer activity of various indole derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy. mdpi.comresearchgate.net The cytotoxic effects are typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
For example, certain indole derivatives have shown potent activity against lung cancer (A549), leukemia (K562), prostate cancer (PC-3), and colon cancer (Colo-205) cell lines. researchgate.net In some cases, the efficacy of these compounds has been found to be comparable or even superior to established chemotherapy drugs like cisplatin. researchgate.net The table below summarizes the in vitro cytotoxic activity of representative indole derivatives against various human cancer cell lines.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Indole Derivative (16a) | A549 | Lung | 7.1 | researchgate.net |
| Indole Derivative (16a) | THP-1 | Leukemia | 13.1 | researchgate.net |
| Indole Derivative (16a) | PC-3 | Prostate | 13.8 | researchgate.net |
| Indole Derivative (16a) | Colo-205 | Colon | 14.7 | researchgate.net |
| Indole Derivative (10b) | A549 | Lung | 0.012 | nih.gov |
| Indole Derivative (10b) | K562 | Leukemia | 0.010 | nih.gov |
| 9-methoxycanthin-6-one | HT-29 | Colorectal | 3.79 | mdpi.com |
| 9-methoxycanthin-6-one | A2780 | Ovarian | 15.09 | mdpi.com |
These data highlight the potential of indole-based compounds as a scaffold for the development of novel anticancer agents with significant efficacy against a range of cancer types. The specific activity of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- would need to be determined through similar in vitro assays.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies for Indole (B1671886) Chloroacetyl Derivatives
The synthesis of indole derivatives has evolved significantly, moving from traditional methods to more efficient and environmentally benign strategies. While classical methods like Friedel-Crafts acylation are established for introducing acetyl groups, future research could focus on more advanced and regioselective techniques for synthesizing chloroacetylated indoles. nih.gov
| Synthetic Approach | Description | Potential Advantages for Indole Chloroacetyl Derivatives | Relevant Findings |
| Traditional Acylation | Use of chloroacetyl chloride in a Friedel-Crafts type reaction. | Established and understood reaction mechanism. | Can lead to di-substituted products depending on conditions. nih.gov |
| C-H Functionalization | Direct, catalyst-mediated introduction of a functional group onto a C-H bond. | High regioselectivity, reduced number of synthetic steps, improved atom economy. | Copper-catalyzed methods have shown high yields (up to 91%) for alkylation at the C5 position. news-medical.net |
| Multi-Component Reactions | Combining three or more reactants in a single pot to form a final product. | Rapid generation of molecular diversity, operational simplicity. | Successfully used for preparing 3-substituted indoles. |
| Green Chemistry Methods | Using environmentally friendly solvents like water or solvent-free conditions. | Reduced toxicity and environmental impact. | Indole derivatives have been successfully synthesized using water as a green solvent. |
Advanced Computational Modeling for Structure-Reactivity Prediction
Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental work. For chloroacetylated indoles, advanced computational modeling can offer significant insights into their structure-activity relationships (SAR).
Molecular docking simulations can be employed to predict the binding affinity and orientation of these compounds within the active sites of various protein targets, such as kinases or bromodomains, which are known to be modulated by other indole derivatives. mdpi.comnih.gov This in silico screening can prioritize which derivatives are most likely to be active against specific biological targets.
Density Functional Theory (DFT) calculations can be used to analyze the electronic structure of the molecules. researchgate.net This allows for the prediction of chemical reactivity, the stability of reaction intermediates, and the visualization of molecular electrostatic potential maps, which are crucial for understanding how the molecule will interact with biological macromolecules. researchgate.net Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interaction. nih.gov
| Computational Method | Application for Indole Chloroacetyl Derivatives | Predicted Outcome |
| Molecular Docking | Predict binding modes within protein active sites (e.g., kinases, bromodomains). | Identification of potential biological targets and key binding interactions. mdpi.commdpi.com |
| Density Functional Theory (DFT) | Calculate quantum chemical data like orbital energies (HOMO/LUMO) and electrostatic potential. | Prediction of chemical reactivity and sites susceptible to nucleophilic attack. researchgate.net |
| Molecular Dynamics (MD) | Simulate the movement of the ligand-protein complex over time. | Assessment of binding stability and conformational changes upon binding. nih.gov |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of drug-likeness and potential liabilities. |
Discovery of New Mechanistic Biological Interactions (in vitro)
The indole nucleus is a component of many compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The chloroacetyl moiety is a reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues, such as cysteine, within protein active sites. This covalent modification can lead to irreversible inhibition and potent biological activity.
Future in vitro research should focus on screening Ethanone (B97240), 1-(1-acetyl-1H-indol-6-yl)-2-chloro- and its analogs against diverse panels of biological targets. High-throughput screening against various cancer cell lines (e.g., leukemia, breast, colon) could uncover novel antiproliferative effects. nih.gov Mechanistic studies would then follow to identify the specific cellular pathways being modulated. Given the reactivity of the chloroacetyl group, a key area of investigation would be its potential as an inhibitor of enzymes known to have functionally important cysteine residues, such as certain kinases or proteases.
| Potential Biological Target Class | Rationale for Investigation | Suggested in vitro Assay |
| Protein Kinases | Many indole-based compounds are known kinase inhibitors. mdpi.com | Kinase inhibition assays (e.g., radiometric, fluorescence-based). |
| Bromodomains (e.g., CBP/EP300) | Indole ethanone derivatives have been identified as potent bromodomain inhibitors. nih.gov | AlphaScreen or similar proximity-based assays. |
| Microtubule Polymerization | Indole derivatives can act as tubulin polymerization inhibitors. mdpi.com | Tubulin polymerization assays, immunofluorescence microscopy of cellular microtubules. |
| Bacterial or Fungal Enzymes | The indole scaffold is present in many antimicrobial agents. researchgate.netchula.ac.th | Minimum Inhibitory Concentration (MIC) assays against various bacterial and fungal strains. |
Applications in Materials Science or Chemical Biology as Probes
Beyond therapeutic applications, functionalized indoles hold promise in materials science and as tools for chemical biology. The indole ring system is inherently fluorescent, a property that can be harnessed to create chemical probes.
The reactive chloroacetyl group makes Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- an ideal candidate for development into a covalent chemical probe. By attaching a fluorophore or a reporter tag, such a molecule could be used to selectively label and identify its protein targets within a complex biological sample (activity-based protein profiling). This would be a powerful tool for target deconvolution and understanding the molecule's mechanism of action. In materials science, indole derivatives can be incorporated into polymers or other materials to create functional materials with specific optical or electronic properties. mdpi.com
Design of Next-Generation Indole-Based Research Compounds
The design of future indole-based compounds will be an iterative process guided by the synthetic, computational, and biological findings described above. The structure of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro- offers multiple points for modification to optimize its properties.
Structure-activity relationship (SAR) studies will be crucial. By systematically altering different parts of the molecule, researchers can enhance potency, selectivity, and drug-like properties. For example, the N-acetyl group could be replaced with other substituents to modulate solubility and metabolic stability. The substitution pattern on the benzene (B151609) ring portion of the indole could be varied to improve binding affinity for a specific target. bioengineer.org Combining insights from computational modeling with the results of biological screening will enable a rational design approach, accelerating the development of novel and highly effective indole-based research compounds for a variety of scientific applications. sciencedaily.com
| Molecular Scaffold Component | Potential Modifications | Desired Outcome |
| N-1 Position | Replace acetyl group with various alkyl, aryl, or sulfonyl groups. | Modulate solubility, cell permeability, and metabolic stability. |
| Chloroacetyl Group Position | Move the group from C-6 to other positions (e.g., C-3, C-5). | Alter reactivity and target specificity based on protein topology. |
| Benzene Ring | Introduce electron-donating or electron-withdrawing groups at C-4, C-5, C-7. | Fine-tune electronic properties and create new interactions with the target protein. |
| Chloroacetyl Moiety | Replace chlorine with other halogens (Br, I) or other leaving groups. | Modulate the reactivity of the electrophilic center. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing the structure of Ethanone, 1-(1-acetyl-1H-indol-6-yl)-2-chloro-?
- Answer : Key techniques include:
- NMR Spectroscopy : For confirming the indole backbone and substituent positions (e.g., acetyl and chloro groups). - and -NMR can identify aromatic protons and carbonyl signals.
- IR Spectroscopy : To detect functional groups (C=O stretch ~1700 cm, C-Cl ~550-850 cm) .
- Mass Spectrometry : To verify molecular weight (209.63 g/mol) and fragmentation patterns .
Q. How can researchers validate the purity of this compound after synthesis?
- Answer :
- HPLC/GC-MS : To assess purity and detect residual solvents or byproducts.
- Melting Point Analysis : Experimental melting point (228–230°C) should align with literature values .
- Elemental Analysis : Confirm C, H, N, Cl content matches the molecular formula (CHNOCl) .
Q. What safety protocols are critical when handling this chlorinated indole derivative?
- Answer :
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Refer to SDS guidelines for chlorinated compounds, including waste disposal and spill management .
Advanced Research Questions
Q. How can discrepancies in reported physicochemical properties (e.g., pKa, density) be resolved?
- Answer :
- Experimental Replication : Reproduce measurements under controlled conditions (e.g., pKa via potentiometric titration vs. predicted values (8.35±0.50) ).
- Computational Validation : Use software like Gaussian or COSMO-RS to model pKa and compare with experimental data .
- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., NIST databases ) to identify systematic errors.
Q. What strategies are effective for determining the crystal structure of this compound?
- Answer :
- X-ray Diffraction : Use SHELX programs (SHELXL for refinement) to resolve atomic positions. Ensure data quality by checking R-factors (<5%) and residual electron density .
- Twinned Data Handling : For challenging crystals, employ SHELXE for iterative phasing and validation via CCDC databases .
Q. How can Friedel-Crafts acylation be optimized for synthesizing analogs of this compound?
- Answer :
- Reagent Selection : Use AlCl or FeCl as catalysts in anhydrous conditions.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., over-acylation) .
- Substrate Design : Introduce electron-donating groups on the indole ring to enhance reactivity .
Q. What computational approaches predict the bioactivity of derivatives of this compound?
- Answer :
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with biological data from analogs .
- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .
Q. How can reaction mechanisms involving this compound be elucidated?
- Answer :
- Isotopic Labeling : Track or in intermediates via NMR.
- Kinetic Studies : Monitor reaction progress under varying conditions (pH, temperature) to infer rate-determining steps .
Key Considerations for Researchers
- Crystallography : Validate structures using IUCr guidelines and check for twinning via PLATON .
- Synthetic Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst aging) .
- Data Integrity : Cross-check computational predictions with experimental data from authoritative sources (e.g., NIST ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
